molecular formula C15H16N4O3 B2489999 (E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide CAS No. 1396892-25-3

(E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide

Cat. No.: B2489999
CAS No.: 1396892-25-3
M. Wt: 300.318
InChI Key: ZEWYFSNICOCXDP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide is a useful research compound. Its molecular formula is C15H16N4O3 and its molecular weight is 300.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Organic Chemistry Synthesis

This compound and its derivatives have been involved in green organic chemistry synthesis. A notable example is the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation. This process utilizes filamentous marine and terrestrial-derived fungi for the first ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide. The absolute configuration of the biotransformation products was determined by calculations of electronic circular dichroism (ECD) spectra, showcasing its significance in organic synthesis and stereochemical analysis (Jimenez et al., 2019).

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives. For example, derivatives of 5-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylic acids were synthesized, demonstrating its utility in the creation of structurally diverse compounds. This process involves cyclization under specific conditions and highlights the compound's versatility in chemical synthesis (Kuticheva et al., 2015).

Development of Cytotoxic Agents

Focused library development using this compound as a base structure led to the creation of broad spectrum cytotoxic agents against various cancer cell lines. This approach identified new lead compounds with improved cytotoxicity, contributing to the field of anticancer drug development (Tarleton et al., 2013).

Inhibition of SARS Coronavirus Helicase

A novel chemical compound closely related to (E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide was discovered to suppress the enzymatic activities of SARS coronavirus helicase. The inhibitory effect was determined through ATP hydrolysis and double-stranded DNA unwinding assays, suggesting potential therapeutic applications in the treatment of coronavirus infections (Lee et al., 2017).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-morpholin-4-ylpyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-14(4-3-13-2-1-7-22-13)18-12-10-16-15(17-11-12)19-5-8-21-9-6-19/h1-4,7,10-11H,5-6,8-9H2,(H,18,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWYFSNICOCXDP-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.